molecular formula C14H13FN2O B7505795 N-[1-(2-fluorophenyl)ethyl]pyridine-4-carboxamide

N-[1-(2-fluorophenyl)ethyl]pyridine-4-carboxamide

Cat. No. B7505795
M. Wt: 244.26 g/mol
InChI Key: IWRAJZGNAGPOOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(2-fluorophenyl)ethyl]pyridine-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Mechanism of Action

The mechanism of action of N-[1-(2-fluorophenyl)ethyl]pyridine-4-carboxamide involves its binding to specific receptors in the body, particularly the dopamine D3 receptor. This binding results in the modulation of various signaling pathways, leading to the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
Studies have shown that N-[1-(2-fluorophenyl)ethyl]pyridine-4-carboxamide has a range of biochemical and physiological effects. These include the modulation of dopamine signaling pathways, the inhibition of cancer cell growth, and the regulation of glucose metabolism in the body.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[1-(2-fluorophenyl)ethyl]pyridine-4-carboxamide for lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is its relatively high cost, which may restrict its use in certain experiments.

Future Directions

There are several potential future directions for the study of N-[1-(2-fluorophenyl)ethyl]pyridine-4-carboxamide. These include further investigation into its potential therapeutic applications, particularly in the treatment of neurological disorders. In addition, there is a need for more studies on the compound's potential as a tool in neuroscience research, particularly in the study of dopamine signaling pathways. Finally, there is a need for the development of more cost-effective synthesis methods for the compound, which would allow for wider use in scientific research.

Synthesis Methods

The synthesis of N-[1-(2-fluorophenyl)ethyl]pyridine-4-carboxamide involves the reaction of 2-fluoroacetophenone with ethyl nicotinate in the presence of a base, followed by the addition of ammonia to form the final product. This synthesis method has been optimized to yield high purity and high yields of the compound.

Scientific Research Applications

N-[1-(2-fluorophenyl)ethyl]pyridine-4-carboxamide has been studied extensively for its potential applications in scientific research. One of the main areas of interest is its potential as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and neurological disorders. In addition, this compound has also been studied for its potential use as a tool in neuroscience research, particularly in the study of neurotransmitter receptors.

properties

IUPAC Name

N-[1-(2-fluorophenyl)ethyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O/c1-10(12-4-2-3-5-13(12)15)17-14(18)11-6-8-16-9-7-11/h2-10H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWRAJZGNAGPOOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1F)NC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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